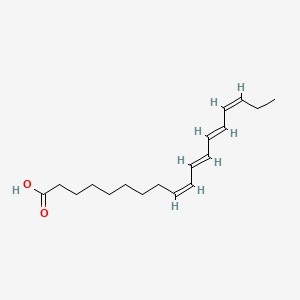
cis-Parinaric acid
概要
説明
シス-パリナール酸: は、特異な共役 (Z,E,E,Z) テトラエン構造を持つ天然に存在する多価不飽和脂肪酸です。 1975 年に Hudson らによって当初は膜プローブとして開発されました 。現在利用可能な蛍光プローブの中でも、シス-パリナール酸は、内在性膜脂質に最も近い構造類似体です。その化学的および物理的特性は、十分に特徴付けられています。
2. 製法
合成経路:: シス-パリナール酸の合成には、共役テトラエン構造を導入するための特定の化学反応が含まれます。特定の合成経路は手元にありませんが、研究者は通常、多段階プロセスによって合成を実現します。
工業生産:: シス-パリナール酸の工業規模での生産方法は、あまり広く文書化されていません。 フィジー原産の熱帯雨林の木であるマキタの木の種子に自然に存在することが示唆されており、天然資源からの抽出が実行可能なアプローチである可能性があります .
科学的研究の応用
Cis-Parinaric acid finds applications in various scientific fields:
Chemistry: Used in lipid peroxidation studies.
Biology: Investigated in relation to cytotoxicity and apoptosis.
Medicine: Its role in lipid peroxidation and oxidative stress is explored.
Industry: Although specific industrial applications are limited, its unique properties make it valuable for research.
作用機序
シス-パリナール酸がその効果を発揮する正確なメカニズムは、現在も研究中の分野です。細胞膜、脂質過酸化経路、酸化ストレス応答との相互作用が関係している可能性があります。
6. 類似の化合物との比較
シス-パリナール酸は、その共役テトラエン構造により際立っています。類似の化合物には、他の多価不飽和脂肪酸が含まれますが、その独自の特性と正確に一致するものはありません。
Safety and Hazards
準備方法
Synthetic Routes:: The synthesis of cis-Parinaric acid involves specific chemical reactions to introduce the conjugated tetraene structure. While I don’t have specific synthetic routes at hand, researchers typically achieve its synthesis through multi-step processes.
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. its natural occurrence in the seeds of the Makita tree (a tropical rainforest tree indigenous to Fiji) suggests that extraction from natural sources might be a viable approach .
化学反応の分析
反応性:: シス-パリナール酸は、共役二重結合のためにさまざまな化学反応を起こしやすいです。注目すべき反応には、次のものがあります。
酸化: プローブの酸化は、蛍光と吸収の低下につながります。
光二量化: 強光の下では、光二量化が起こり、蛍光を失います。
脂質過酸化アッセイ: 抗酸化物質の評価やリポタンパク質中の過酸化の測定など、脂質過酸化アッセイで広く使用されています。
一般的な試薬と条件:: 研究者は、酸化を防ぐために不活性ガス下でシス-パリナール酸を扱います。溶液は、脱気したバッファーと溶媒を使用して調製します。この化合物はいくぶん光不安定であるため、使用する直前に作業溶液を調製する必要があります。
4. 科学研究の用途
シス-パリナール酸は、さまざまな科学分野で用途を見出しています。
化学: 脂質過酸化研究で使用されます。
生物学: 細胞毒性とアポトーシスとの関連で調査されています。
医学: 脂質過酸化と酸化ストレスにおける役割が調査されています。
産業: 特定の産業用途は限られていますが、その独自の特性により、研究にとって価値があります。
類似化合物との比較
Cis-Parinaric acid stands out due to its conjugated tetraene structure. Similar compounds include other polyunsaturated fatty acids, but none precisely match its unique properties.
特性
IUPAC Name |
(9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,8-7+,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTNSXPMYKJZPR-ZSCYQOFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C=C\C=C\C=C/CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027236 | |
| Record name | (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-38-4 | |
| Record name | cis-Parinaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Parinaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PARINARIC ACID, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM4KXM284R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cis-parinaric acid?
A1: this compound (cis-PnA) is a naturally occurring polyunsaturated fatty acid with a conjugated system of four double bonds. It is a structural isomer of trans-parinaric acid (trans-PnA), with a cis configuration at the 9-carbon double bond. This seemingly small difference in structure leads to significant differences in their physicochemical properties and applications.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C18H28O2. Its molecular weight is 288.42 g/mol.
Q3: What are the unique spectroscopic properties of this compound?
A3: this compound exhibits intrinsic fluorescence, meaning it can emit light upon excitation. [] This fluorescence is highly sensitive to its surrounding environment, particularly its interaction with lipid bilayers. [, , ] The fluorescence intensity increases significantly upon binding to membranes, making it a valuable probe for studying membrane structure and dynamics. [, , ]
Q4: How does this compound interact with biological membranes?
A4: this compound exhibits a high affinity for lipid bilayers and readily partitions into them. [, , ] Unlike its trans isomer, which shows a preference for solid-phase lipids, cis-PnA partitions almost equally into both solid and fluid lipid phases. [, , ] This makes it a valuable tool for studying the overall fluidity and phase transitions in biological membranes. [, , ]
Q5: How is this compound used to study lipid peroxidation?
A5: The conjugated double bonds of cis-PnA are susceptible to oxidation by free radicals. [, , , , ] During lipid peroxidation, reactive oxygen species attack these double bonds, leading to a loss of fluorescence. [, , , , ] This property has been exploited to monitor and quantify lipid peroxidation in various biological systems, including cells, liposomes, and isolated membranes. [, , , , ]
Q6: Can this compound be used to study membrane protein interactions?
A6: Yes, fluorescence resonance energy transfer (FRET) studies using cis-PnA can provide insights into protein-lipid interactions. [, , ] This technique measures the energy transfer between the fluorescent probe (donor) and an acceptor molecule, which could be another fluorescent probe or a protein intrinsic fluorophore like tryptophan. [, , ] By analyzing the FRET efficiency, researchers can determine the distance and orientation of membrane proteins relative to the lipid bilayer. [, , ]
Q7: Can this compound differentiate between different phospholipid classes?
A7: While cis-PnA partitions into all phospholipid classes, its fluorescence properties can vary slightly depending on the specific lipid environment. [, ] Researchers have used this property to investigate the preferential oxidation of certain phospholipid classes, such as phosphatidylserine, during oxidative stress. [, ]
Q8: What are the limitations of using this compound as a fluorescent probe?
A8: Despite its usefulness, cis-PnA has some limitations. Its fluorescence can be affected by factors other than lipid peroxidation, such as changes in membrane potential or pH. [, ] It is also susceptible to photobleaching, which limits its use in long-term imaging studies. [, ]
Q9: Is this compound compatible with different model membrane systems?
A9: cis-PnA has been successfully incorporated into various model membrane systems, including liposomes, planar lipid bilayers, and isolated membrane preparations. [, , ] This versatility allows researchers to study membrane properties in a controlled environment. [, , ]
Q10: How stable is this compound under different experimental conditions?
A10: The stability of cis-PnA can be affected by factors such as temperature, light exposure, and the presence of oxidants. [, ] Researchers need to be aware of these factors and optimize experimental conditions to minimize degradation and ensure reliable results. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5R)-5-(2,4-diaminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B1239222.png)
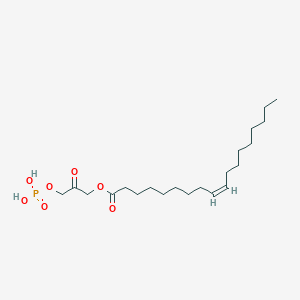
![methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1239226.png)
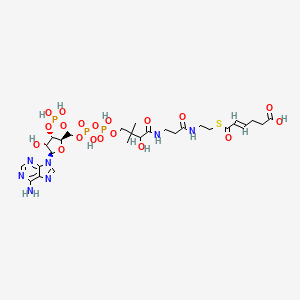
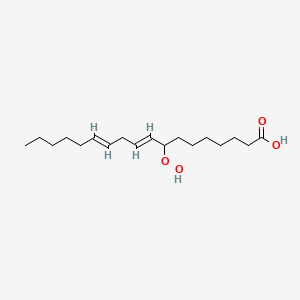
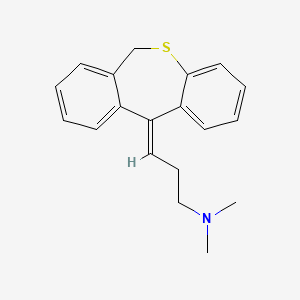

![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1R)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1239236.png)


![2-chloro-N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide](/img/structure/B1239241.png)
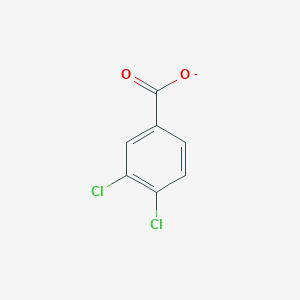
![(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B1239244.png)

